1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene
Overview
Description
1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene is an aromatic compound with a complex structure featuring bromine, chlorine, and difluoromethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with a suitable benzene precursor, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The difluoromethoxy group can be introduced using a nucleophilic substitution reaction with a suitable difluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For instance, in nucleophilic substitution reactions, the electron-withdrawing effects of the halogens can stabilize the transition state, facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chlorobenzene: A simpler analog with only bromine and chlorine substituents.
1-Bromo-4-chloro-2,6-dimethylbenzene: A related compound with additional methyl groups on the benzene ring
Uniqueness
1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.
Properties
IUPAC Name |
1-bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNYXNHTPBKQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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